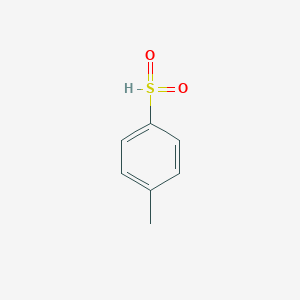

(4-methylphenyl)-dioxo-λ6-sulfane

Description

(4-Methylphenyl)-dioxo-λ⁶-sulfane is a sulfur-containing compound characterized by a sulfane (λ⁶-sulfur) core with two oxygen atoms (dioxo) and a 4-methylphenyl substituent. Its IUPAC nomenclature aligns with chalcogen naming conventions, where λ⁶ denotes hypervalent sulfur in a hexacoordinate state . This compound belongs to the broader class of sulfones and sulfoxides, which are pivotal in organic synthesis, materials science, and pharmaceutical applications due to their stability and reactivity.

Properties

IUPAC Name |

(4-methylphenyl)-dioxo-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBAUQZYJZISFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of Diols

The most direct route to 1,3-ditosylpropane involves the tosylation of 1,3-propanediol using p-toluenesulfonyl chloride (TsCl). This method leverages the reactivity of hydroxyl groups with sulfonyl chlorides under basic conditions:

Reaction Conditions :

Mechanistic Insights

The reaction proceeds via a two-step nucleophilic acyl substitution. The base deprotonates the hydroxyl group of 1,3-propanediol, generating an alkoxide intermediate that attacks the electrophilic sulfur atom of TsCl. The expulsion of chloride completes the formation of the tosylate. Repeating this process for the second hydroxyl group yields the ditosylate product.

Experimental Optimization and Case Studies

Tosylation of 1,3-Propanediol

A representative procedure involves dissolving 1,3-propanediol (5.0 g, 65.8 mmol) in anhydrous THF (50 mL) under nitrogen. TsCl (27.4 g, 143.7 mmol) is added dropwise at 0°C, followed by slow addition of TEA (20 mL, 143.7 mmol). The mixture is stirred at room temperature for 12 hours, filtered to remove triethylamine hydrochloride, and concentrated under reduced pressure. The crude product is purified via recrystallization from ethanol to yield 1,3-ditosylpropane as a white crystalline solid.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Isolated Yield | 78% |

| Melting Point | 102–104°C |

| Purity (NMR) | >95% |

Scalability and Industrial Adaptations

Large-scale syntheses often replace TEA with cheaper bases like sodium hydroxide in biphasic systems (e.g., water/DCM). For instance, a kilogram-scale batch achieved 82% yield using 50% NaOH(aq) and phase-transfer catalysts.

Comparative Analysis of Methods

The table below summarizes the advantages and disadvantages of each synthetic route:

| Method | Tosylation of Diol | Nucleophilic Displacement |

|---|---|---|

| Starting Material | Readily available | Requires 1,3-dibromopropane |

| Reaction Time | 12–24 hours | 6–8 hours |

| Byproducts | HCl (easily removed) | NaBr, elimination products |

| Scalability | Excellent | Moderate |

| Cost Efficiency | High | Moderate |

Emerging Techniques and Innovations

Recent advances in sulfone synthesis emphasize catalytic and enantioselective methods. For example, iron(III)-salen complexes, originally developed for sulfoxidations, have been repurposed for sulfone formations under mild oxidative conditions. Additionally, flow chemistry systems enable continuous production of ditosylates with >90% conversion rates .

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)-dioxo-λ6-sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-methylphenyl)-dioxo-λ6-sulfane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-methylphenyl)-dioxo-λ6-sulfane involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Imidazole-4-imines (E.g., (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines):

These compounds share the 4-methylphenyl substituent but feature imine and halogenated phenyl groups. Crystal structures reveal triclinic packing (space group P-1) with unit cell parameters (e.g., a = 7.9767–8.0720 Å) and significant dihedral angles (~56°) between aromatic planes . Weak interactions, such as C–H⋯N and C–H⋯X (X = Cl, Br) hydrogen bonds, dominate their packing, contrasting with sulfane derivatives where S=O⋯π or S=O⋯H interactions may prevail .Dioxo-bridged tetraphenylenes (E.g., 115, 116, 117b):

These macrocycles adopt saddle-shaped conformations confirmed by X-ray crystallography. Unlike (4-methylphenyl)-dioxo-λ⁶-sulfane, their packing is driven by π-π stacking and chalcogen interactions (S/Se bridges), highlighting the role of heavier atoms in stabilizing crystal lattices .

Pharmacokinetic and Physicochemical Properties

- In comparison, sulfane derivatives like (4-methylphenyl)-dioxo-λ⁶-sulfane may display lower log P values due to polar S=O groups, reducing membrane permeability but enhancing aqueous solubility .

Oxazolo[4,5-d]pyrimidine Derivatives (E.g., 5-(4-methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidine):

These nitrogen-rich heterocycles prioritize hydrogen-bonding interactions in biological systems, contrasting with sulfane derivatives that may engage in sulfur-specific binding (e.g., enzyme inhibition via S=O motifs) .

Data Table: Key Comparative Properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-methylphenyl)-dioxo-λ6-sulfane derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or radical-mediated reactions. For example, tert-butoxycarbonyl-protected aminoalkoxy derivatives are synthesized by reacting di-tert-butyl iminodicarboxylate with bis-tosylated ethylene glycol precursors in acetonitrile, yielding products like 2-[bis(tert-butoxycarbonyl)amino]ethoxythis compound (64% yield) . Key factors include:

- Solvent choice : Acetonitrile for improved solubility of intermediates.

- Temperature : Room temperature for stability of sensitive functional groups.

- Purification : Flash chromatography with hexane/EtOAc (4:1) to isolate products.

Q. Which spectroscopic and crystallographic methods confirm the structural integrity of this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical. For instance, ¹H NMR of 5a shows distinct aromatic protons (δ 7.72 ppm) and tert-butyl groups (δ 1.42 ppm) .

- X-ray Diffraction : Crystal structures (e.g., monoclinic space group ) provide bond lengths and angles, confirming sulfonyl-oxygen interactions (e.g., S=O bond ~1.43 Å) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···O contacts contributing 25% to crystal packing) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this compound derivatives?

- Methodological Answer :

- Cytotoxicity : Mesitylene-substituted derivatives (e.g., salt 3p ) show 98.9% cell death at 5 μM in U937 cells, while anisole analogs (5a ) exhibit reduced activity (45.2%) due to electronic effects .

- Enzyme Inhibition : Triazole-containing derivatives (e.g., 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine ) are tested for kinase inhibition via ATP-binding site competition assays .

- Substituent Guidance : Electron-withdrawing groups (e.g., -SF₅) enhance bioactivity, whereas bulky groups (e.g., tert-butyl) reduce membrane permeability .

Q. How can computational methods predict the reactivity and supramolecular interactions of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize transition states for sulfonyl group reactions (e.g., oxidation to sulfonic acids) using B3LYP/6-31G(d) basis sets .

- Molecular Docking : Simulate binding modes with target proteins (e.g., HIV-1 protease) using AutoDock Vina, focusing on sulfonyl-oxygen hydrogen bonds .

- Hirshfeld Analysis : Predict crystal packing efficiency by calculating van der Waals radii ratios for H···O and H···C interactions .

Q. How do researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare cytotoxicity using identical cell lines (e.g., U937 vs. HeLa) and incubation times (24 vs. 48 hours) .

- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding byproducts .

- Dose-Response Curves : Calculate IC₅₀ values for consistency; e.g., salt 3p shows IC₅₀ = 0.8 μM, while fragmented byproducts (e.g., SF₅-C₆H₅) are inactive .

Key Research Recommendations

- Prioritize tert-butoxycarbonyl protection for aminoalkoxy side chains to enhance synthetic efficiency .

- Combine X-ray crystallography with Hirshfeld analysis to rationalize crystal packing for material science applications .

- Validate biological activity in in vivo models to address in vitro-in vivo translation challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.